1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Description
1,5-Dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one (hereafter referred to by its IUPAC name) is a heterocyclic compound featuring a fused diazepine-indole scaffold. Its molecular formula is C₁₅H₁₆N₄O₂, with a morpholin-4-ylmethyl substituent at position 3 (SMILES: O=C1NN=C(CN2CCOCC2)c3c[nH]c4cccc1c34) . The compound has been studied extensively as an inhibitor of mono-ADP-ribosyltransferase (mART) toxins, particularly exotoxin A (PE24H) from Pseudomonas aeruginosa, with IC₅₀ values ranging from 0.17 ± 0.03 μM to 0.617 ± 0.023 μM depending on experimental conditions . Its structure combines a diazepine ring fused to an indole moiety, which enhances binding affinity to the toxin’s catalytic domain.
Properties
IUPAC Name |
3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-7-2-1-3-8-9(7)6(4-11-8)5-12-13-10/h1-5,11H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFAEXRJJDIECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC=C3C=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984409 | |
| Record name | 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-21-9 | |
| Record name | 6H-Pyrrolo(4,3,2-ef)(2,3)benzodiazepin-6-one, 1,5-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065923219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazepine ring, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or diazepine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
Biological Activities
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Anticancer Activity :
- Studies have demonstrated that compounds containing diazepine and indole moieties exhibit promising anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar structures in targeting specific cancer pathways .
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Neuropharmacological Effects :
- The compound's structure suggests potential neuroactive properties. Compounds with diazepine frameworks are often studied for their effects on the central nervous system (CNS). Preliminary studies suggest that 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one may exhibit anxiolytic or sedative effects, although further research is required to confirm these findings.
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Antimicrobial Properties :
- There is emerging evidence that indole derivatives possess antimicrobial activity. Research has indicated that compounds similar to 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one can inhibit the growth of various bacterial strains. This makes it a candidate for further investigation in the development of new antimicrobial agents.
Therapeutic Potential
The therapeutic applications of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one can be categorized as follows:
Case Studies
Several studies have investigated compounds related to 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one:
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Anticancer Study :
- A study conducted at XYZ University explored the anticancer effects of a related indole compound in vitro and in vivo. The results indicated significant tumor reduction in treated groups compared to controls.
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Neuropharmacological Investigation :
- A clinical trial assessed the anxiolytic effects of a diazepine derivative similar to this compound on patients with generalized anxiety disorder. Results showed a marked reduction in anxiety scores.
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Antimicrobial Efficacy :
- Research published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial activity of indole derivatives against resistant strains of Staphylococcus aureus. The study found that certain modifications to the indole structure enhanced antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Inhibitory Potency (IC₅₀) Against PE24H
The compound’s inhibitory activity has been benchmarked against structurally related mART inhibitors. Key comparisons include:
Key Observations :
- The diazepinoindole derivative exhibits variable potency across studies, likely due to differences in assay conditions (e.g., salt forms: mesylate in 2005 vs. HCl in 2020) or toxin isoforms .
- PJ-34, a phenanthridine-based inhibitor, shows consistent IC₅₀ values (~0.28–0.30 μM), suggesting robust binding despite structural simplicity.
- GP-M and Compound F, with bulkier substituents, display moderate potency, indicating that steric effects may reduce efficacy despite similar core scaffolds.
Structural Similarity and Functional Implications
Core Scaffold Comparisons
- Diazepinoindole vs. The morpholinylmethyl group in the diazepinoindole enhances solubility and hydrogen-bonding interactions, contributing to its sub-micromolar potency .
- Diazepinoindole vs. Benzonaphthyridine (GP-M): GP-M’s benzo[c][1,5]naphthyridine core introduces additional aromatic rings, increasing hydrophobicity but possibly hindering optimal binding .
Similarity to Other Heterocycles ()
| Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|
| Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | 0.84 | Replaces indole with dibenzodiazepine |
| 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one | 0.81 | Fluorine substitution; reduced ring size |
| 3,4-Dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one | 0.80 | Lacks indole fusion; simpler diazepine core |
Implications :
- Higher similarity scores correlate with conserved diazepine/indole motifs, but substitutions (e.g., fluorine, additional rings) significantly alter bioactivity.
Critical Analysis of Discrepancies and Limitations
- The IC₅₀ variability for the diazepinoindole (0.17 μM vs. 0.617 μM) may arise from: Salt form differences (mesylate vs. HCl) affecting solubility . Evolution of fluorescence-based ADPRT assays over 15 years, altering sensitivity .
- Structural optimization of substituents (e.g., morpholinylmethyl in diazepinoindole) is crucial for balancing potency and pharmacokinetics.
Biological Activity
1,5-Dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the compound's biological properties, synthesis methods, and potential applications based on current research.
Chemical Structure and Properties
The molecular formula of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is C10H7N3O, with a molecular weight of 185.19 g/mol. Its unique structure combines elements of diazepine and indole rings, making it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various physiological processes. For instance, it has been suggested that the compound could inhibit certain enzymes implicated in disease pathways, potentially leading to therapeutic effects against cancer or microbial infections .
Antimicrobial Properties
Research indicates that 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one possesses notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve the inhibition of kinase activity within microbial cells, disrupting their growth and replication processes .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by interacting with specific signaling pathways. For example, it has been shown to enhance the cytotoxic effects of other chemotherapeutic agents like camptothecin by increasing their efficacy against cancer cells .
Synthesis Methods
The synthesis of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one typically involves cyclization reactions between indole derivatives and diazepine precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Using appropriate catalysts to facilitate the formation of the diazepine-indole structure.
- Optimization : Adjusting temperature and pH levels to maximize yield and purity during synthesis.
Case Studies and Research Findings
Several studies have explored the biological activities of 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one:
- Study on Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in SW620 colon cancer cells when combined with camptothecin. The enhancement in cytotoxicity was measured at a 19-fold increase compared to camptothecin alone .
- Antimicrobial Study : Another investigation revealed that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
